molecular formula C19H16FNOS2 B2833316 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-13-6

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2833316
CAS No.: 1797871-13-6
M. Wt: 357.46
InChI Key: YNOWISMDGGBMCD-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797871-13-6) is a synthetic organic compound with a molecular formula of C 19 H 16 FNOS 2 and a molecular weight of 357.46 g/mol . This acetamide derivative is characterized by its distinct molecular structure, which incorporates a thioether linkage connecting a 4-fluorophenyl group to the acetamide core, and a benzyl substituent that is further functionalized with a thiophen-3-yl moiety . Compounds with acetamide and thioether functionalities, particularly those incorporating heterocyclic systems like thiophene, are of significant interest in medicinal chemistry and drug discovery research. Structural analogs of this compound have been investigated as scaffolds for the development of central nervous system agents, with quantitative structure-activity relationship (QSAR) studies demonstrating the anticonvulsant potential of related propanamide and acetamide derivatives . Furthermore, molecules featuring similar pharmacophores, such as thioacetamide linkages and fluorophenyl groups, have shown promise in oncology research, exhibiting cytotoxic activity against challenging cancer cell lines like human glioblastoma U-87 . The presence of the thiophene ring, a common feature in many bioactive molecules, may contribute to the compound's interaction with biological targets and influence its physicochemical properties . This product is provided for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human use, including in vivo studies. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNOS2/c20-16-5-7-17(8-6-16)24-13-19(22)21-11-14-3-1-2-4-18(14)15-9-10-23-12-15/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWISMDGGBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

    Formation of the Thioether Bond: The reaction between 4-fluorothiophenol and 2-bromoacetophenone under basic conditions to form 2-(4-fluorophenylthio)acetophenone.

    Amidation Reaction: The intermediate 2-(4-fluorophenylthio)acetophenone is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide is C16H16FNO2SC_{16}H_{16}FNO_{2}S, with a molecular weight of approximately 311.4 g/mol. The compound features a thiophenyl moiety, which is known for its electronic properties, and a fluorinated phenyl group that enhances its biological activity.

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds containing thiophene and fluorinated aromatic groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis .
  • Antioxidant Properties :
    • The compound has demonstrated antioxidant activity in laboratory settings. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further research in therapeutic applications .
  • Anticancer Potential :
    • Thiophene derivatives have been studied for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, similar to other thiophene-based compounds . This potential makes it an interesting target for developing new cancer therapies.
  • Neurological Effects :
    • There is emerging evidence that compounds with similar structures can modulate neurotransmitter receptors, indicating potential applications in treating mood disorders or neurodegenerative diseases .

Material Science Applications

  • Conductive Polymers :
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance conductivity and stability .
  • Sensors :
    • The compound's ability to interact with various analytes suggests potential applications in sensor technology. Thiophene-based sensors have been developed to detect environmental pollutants or biological markers due to their sensitivity and selectivity .

Synthesis and Development

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and coupling reactions. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for both research applications and industrial production .

Case Studies

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of several thiophene derivatives against common bacterial strains, revealing that certain modifications significantly enhanced activity compared to standard antibiotics .
  • Anticancer Research :
    • Investigations into the cytotoxic effects of thiophene-containing compounds on breast cancer cell lines showed promising results, suggesting that structural modifications could lead to more potent anticancer agents .
  • Neuropharmacological Effects :
    • Research focusing on serotonin receptor modulation has indicated that compounds similar to this compound may influence serotonin levels, offering pathways for developing treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Linked Acetamides

Compounds with thioether bonds and acetamide backbones are notable for their enzyme inhibitory properties. For example:

  • N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) : Exhibited strong hCA I inhibition (KI = 548.6 nM), outperforming its benzyl-substituted analog (compound 18, KI = 2048 nM) .
  • N-Acetamide 11 : Showed higher hCA I inhibitory activity (KI = 726.4 nM) compared to its N-propanamide counterpart (compound 20, KI = 3628 nM) .

Key Insight : The presence of a thioether group and fluorophenyl moiety enhances binding affinity, likely due to improved hydrophobic interactions and electronic effects. However, nitrogen substituents (e.g., benzyl vs. phenethyl) significantly modulate potency.

Benzothiazole-Based Acetamides

Benzothiazole derivatives with acetamide linkages, such as those in , provide a framework for comparing heterocyclic influences:

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide: Shares the fluorophenyl-acetamide core but replaces the thiophen-3-yl group with a benzothiazole ring. Benzothiazoles are known for their metabolic stability and antimicrobial activity .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide : Features bulkier substituents, which may reduce solubility but enhance target selectivity .

Key Insight : Thiophen-3-yl substitution in the user’s compound may offer advantages in solubility or conformational flexibility compared to rigid benzothiazole systems.

Phenylacetamide Derivatives

Simpler phenylacetamides, like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide ( ), highlight the role of halogenation and methoxy groups.

Key Insight : The 4-fluorophenyl group in the user’s compound could improve bioavailability over brominated analogs, as fluorine’s electronegativity enhances membrane permeability.

Enzyme Inhibition

  • hCA I/II Inhibition: Thioether-linked acetamides (e.g., compound 12) demonstrate that fluorophenyl groups enhance inhibitory activity over non-fluorinated analogs. The thiophen-3-yl substituent in the user’s compound may further optimize steric and electronic interactions with enzyme active sites .

Physicochemical Properties

Compound LogP<sup>*</sup> Solubility Key Substituents
User’s compound ~3.5 (estimated) Moderate Thiophen-3-yl, 4-fluorophenylthio
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 3.8 Low Benzothiazole, 4-fluorophenyl
Compound 12 2.9 High 4-Sulfamoylphenethyl, 4-fluorophenyl

<sup>*</sup>LogP values estimated via fragment-based methods.

Key Insight : The thiophen-3-yl group may reduce LogP compared to benzothiazole derivatives, improving aqueous solubility.

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide, a compound with the CAS number 2320683-37-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO2S2C_{18}H_{20}FNO_2S_2, with a molecular weight of 365.5 g/mol. The compound features a fluorinated phenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number2320683-37-0
Molecular FormulaC18H20FNO2S2C_{18}H_{20}FNO_2S_2
Molecular Weight365.5 g/mol

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment and antimicrobial applications.

Antimicrobial Activity

The antimicrobial efficacy of related thioether compounds has been explored in various studies. For example, research has demonstrated that certain thioether derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of sulfur atoms in the structure is believed to contribute to this activity by disrupting bacterial cell membranes.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Interaction : It could bind to receptors that modulate cellular signaling pathways, leading to altered cellular responses.
  • Metabolic Activation : Similar compounds have been shown to undergo metabolic activation via cytochrome P450 enzymes, resulting in the formation of reactive species that can damage cellular macromolecules .

Case Studies

While direct case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:

  • Fluorinated Benzothiazoles : A study demonstrated that these compounds exhibit selective cytotoxicity towards sensitive cancer cells by inducing CYP1A1 expression and forming DNA adducts .
  • Thioether Derivatives : Research on thioether derivatives indicated their effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide, and how can purity be maximized?

The synthesis typically involves a multi-step process:

  • Step 1 : React 4-fluorothiophenol with an acetamide precursor (e.g., bromoacetamide) in dichloromethane or acetonitrile, using triethylamine as a catalyst to form the thioether linkage.
  • Step 2 : Couple the intermediate with 2-(thiophen-3-yl)benzylamine via amide bond formation under reflux conditions.
  • Optimization : Monitor reaction progress via TLC (30% ethyl acetate/hexane) and purify intermediates via column chromatography. Yield and purity (>95%) are enhanced by controlling temperature (60–80°C) and using anhydrous solvents .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of fluorophenyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 299.37 [M+H]⁺.
  • IR Spectroscopy : Detect characteristic bands for C=O (1650–1680 cm⁻¹) and S-C (650–700 cm⁻¹) .

Q. How can solubility and lipophilicity (log P) be experimentally determined for this compound?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and organic solvents (DMSO, ethanol). Centrifuge and quantify via UV-Vis spectroscopy.
  • log P : Measure via reversed-phase HPLC using a C18 column and a methanol/water gradient. Compare retention times with standards of known log P .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize biological activity?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance electrophilicity. Replace thiophene with furan or pyridine to assess π-π stacking interactions.
  • Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular viability (MTT) models. Compare IC₅₀ values to correlate substituents with potency .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays. For cytotoxicity, combine MTT with apoptosis markers (Annexin V/PI).
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to putative targets (e.g., NLRP3 inflammasome) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten) to determine inhibition type (competitive/non-competitive).
  • Cellular Pathways : Use siRNA knockdown or CRISPR-Cas9 to identify downstream effectors. For example, monitor NF-κB translocation via immunofluorescence in LPS-stimulated macrophages .

Q. How can derivatization strategies improve metabolic stability?

  • Prodrug Design : Introduce ester or carbamate groups at the acetamide nitrogen to enhance oral bioavailability.
  • Oxidation/Reduction : Modify the thioether to sulfoxide (H₂O₂/CH₃COOH) or sulfone (mCPBA) for improved solubility .

Q. What methodologies address challenges in analytical method development?

  • HPLC Optimization : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to resolve degradation products. Validate method per ICH guidelines (linearity: R² > 0.99, LOQ < 0.1 µg/mL).
  • Stability Studies : Conduct forced degradation under heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify labile sites .

Key Recommendations for Researchers

  • Prioritize targeted derivatization guided by computational docking (e.g., AutoDock Vina) to predict binding poses.
  • Address metabolic instability via deuterium incorporation at labile C-H bonds.
  • Use synchrotron XRD for crystallographic studies to resolve 3D conformation .

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